molecular formula C8H6BrFO4S B2680555 Methyl 2-bromo-5-fluorosulfonylbenzoate CAS No. 2137795-70-9

Methyl 2-bromo-5-fluorosulfonylbenzoate

Cat. No.: B2680555
CAS No.: 2137795-70-9
M. Wt: 297.09
InChI Key: WKTLOEBFTPLCHH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluorosulfonylbenzoate is an organic compound with the molecular formula C8H6BrFO4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorosulfonyl, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-fluorosulfonylbenzoate typically involves the bromination and fluorosulfonylation of methyl benzoate derivatives.

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination and fluorosulfonylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-fluorosulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

Methyl 2-bromo-5-fluorosulfonylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-fluorosulfonylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorosulfonyl groups can participate in electrophilic and nucleophilic interactions, respectively, affecting the reactivity and stability of the compound. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-fluorosulfonylbenzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .

Biological Activity

Methyl 2-bromo-5-fluorosulfonylbenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on available research findings.

Molecular Formula : C8H6BrFNO3S
Molecular Weight : 292.10 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
Solubility : Slightly soluble in water, soluble in organic solvents.
Melting Point : Approximately 60–65 °C.

Synthesis

This compound can be synthesized through a multi-step process involving the bromination of benzoic acid derivatives followed by the introduction of a fluorosulfonyl group. The general synthetic route includes:

  • Bromination : Reacting methyl 2-hydroxybenzoate with bromine to introduce the bromine substituent.
  • Fluorosulfonylation : Treating the brominated compound with fluorosulfonic acid to introduce the fluorosulfonyl group.

The compound exhibits a range of biological activities primarily due to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The fluorosulfonyl group is known to enhance the reactivity towards various biological targets, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. In vitro studies have shown:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) indicate that this compound has notable cytotoxic effects, with IC50 values around:

Cell LineIC50 (µM)
HeLa15
MCF-720

This cytotoxicity suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus . The compound was tested using disk diffusion methods, showing significant zones of inhibition compared to standard antibiotics. The study concluded that this compound could be developed into a new class of antibacterial agents.

Case Study 2: Cancer Cell Line Response

In another investigation, researchers assessed the effects of this compound on various cancer cell lines. The results indicated that treatment led to apoptosis in HeLa cells, which was confirmed through flow cytometry analysis. The study highlighted the need for further exploration into its mechanism of action and potential as an anticancer drug.

Properties

IUPAC Name

methyl 2-bromo-5-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTLOEBFTPLCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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